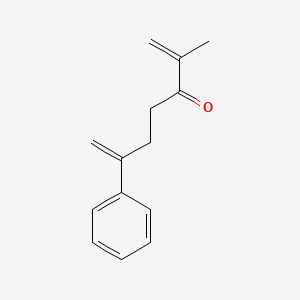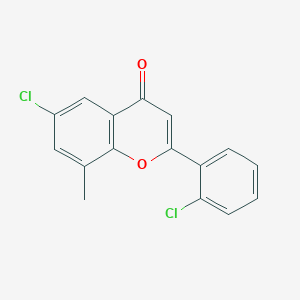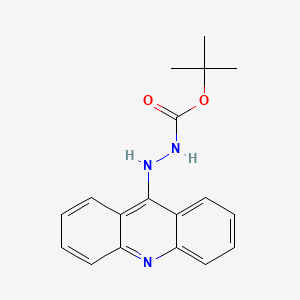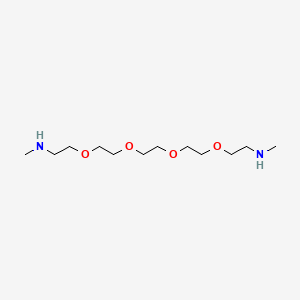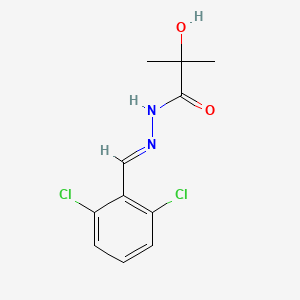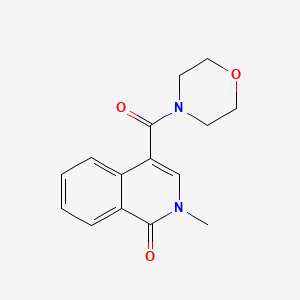
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives often involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific compound, the synthesis might involve the following steps:
Coupling Reaction: Combining 1,2-dihydro-2-methyl-1-oxo-4-isoquinoline with morpholine under specific conditions.
Cyclization: Formation of the morpholine ring through intramolecular reactions.
Reduction: Final reduction steps to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex morpholine derivatives typically involves large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The isoquinolinyl group can enhance its binding affinity to certain biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine, 4-(2-methyl-1-propenyl)-: Another morpholine derivative with a different substituent group.
Morpholine, 4-methyl-: A simpler morpholine derivative with a single methyl group.
Uniqueness
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is unique due to the presence of the isoquinolinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
148581-49-1 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
2-methyl-4-(morpholine-4-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C15H16N2O3/c1-16-10-13(15(19)17-6-8-20-9-7-17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3 |
InChI-Schlüssel |
NPHAJQZQROIFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
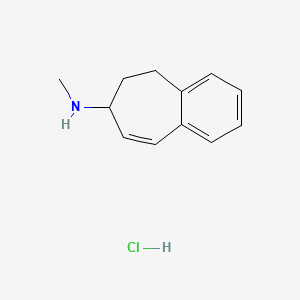
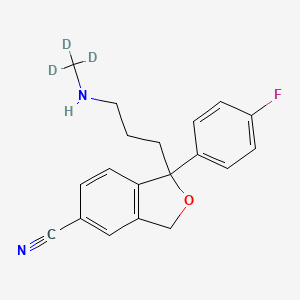
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
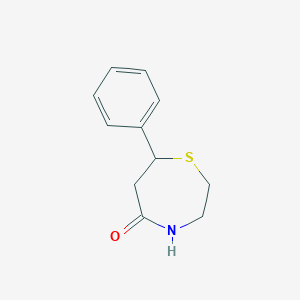
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
